molecular formula C10H13NO4 B12440119 Methyl 2-amino-3,6-dimethoxybenzoate

Methyl 2-amino-3,6-dimethoxybenzoate

Cat. No.: B12440119
M. Wt: 211.21 g/mol
InChI Key: OTHQPKHYNGELRX-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,6-dimethoxybenzoate is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid and features both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3,6-dimethoxybenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3,6-dimethoxybenzoate with ammonia or an amine under suitable conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines .

Scientific Research Applications

Methyl 2-amino-3,6-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3,6-dimethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dimethoxybenzoate: Similar in structure but lacks the amino group.

    Methyl 2-amino-4,5-dimethoxybenzoate: Similar but with different positions of the methoxy groups.

    Methyl 2-amino-3-methoxybenzoate: Contains only one methoxy group.

Uniqueness

Methyl 2-amino-3,6-dimethoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 2-amino-3,6-dimethoxybenzoate

InChI

InChI=1S/C10H13NO4/c1-13-6-4-5-7(14-2)9(11)8(6)10(12)15-3/h4-5H,11H2,1-3H3

InChI Key

OTHQPKHYNGELRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)N)C(=O)OC

Origin of Product

United States

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